An In-Depth Technical Guide to Ethyl 5-bromo-2-(chloromethyl)nicotinate: A Key Intermediate in Synthetic Chemistry
An In-Depth Technical Guide to Ethyl 5-bromo-2-(chloromethyl)nicotinate: A Key Intermediate in Synthetic Chemistry
This guide provides a comprehensive technical overview of Ethyl 5-bromo-2-(chloromethyl)nicotinate, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, synthetic pathways, reactivity, and applications, with a focus on providing practical insights for its use as a versatile building block in the development of novel molecules.
Core Chemical Identity and Physicochemical Properties
Ethyl 5-bromo-2-(chloromethyl)nicotinate is a bifunctional organic compound featuring a pyridine core, a common motif in pharmacologically active molecules. The strategic placement of bromo, chloromethyl, and ethyl ester functional groups makes it a highly valuable and reactive intermediate for further chemical elaboration.
Key Identifiers and Properties
A summary of the primary identifiers and physical properties for this compound is presented below. This data is crucial for accurate sourcing, experimental planning, and regulatory compliance.
| Identifier | Value | Source(s) |
| CAS Number | 1256786-91-0 | [1] |
| Molecular Formula | C₉H₉BrClNO₂ | [1] |
| Molecular Weight | 278.53 g/mol | [1] |
| MDL Number | MFCD18256542 | [1] |
| InChI Key | DRIQLEWNNMZICC-UHFFFAOYSA-N | |
| SMILES | O=C(C1=C(N=CC(Br)=C1)CCl)OCC | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |
Synthesis and Reactivity Profile
Understanding the synthesis and inherent reactivity of Ethyl 5-bromo-2-(chloromethyl)nicotinate is fundamental to leveraging its potential in complex molecular design.
Retrosynthetic Analysis and Plausible Synthetic Route
While specific proprietary synthesis procedures are not always published, a logical synthetic pathway can be devised based on established organic chemistry principles. A plausible route starts from the more readily available Ethyl 5-bromo-2-methylnicotinate (CAS 129477-21-0)[2][3][4][5].
The key transformation is the selective chlorination of the methyl group at the 2-position of the pyridine ring. This is a benzylic-type position, activated by the aromatic ring, making it susceptible to radical halogenation.
Caption: Plausible synthetic route via radical chlorination.
Causality of Experimental Choice: The choice of a radical chlorination agent like N-Chlorosuccinimide (NCS) over harsher reagents (e.g., Cl₂) is deliberate. NCS provides a low, steady concentration of chlorine radicals, which favors selective monosubstitution at the activated methyl group and minimizes side reactions, such as over-chlorination or undesired reactions with the pyridine ring. An initiator like AIBN (Azobisisobutyronitrile) or BPO (Benzoyl peroxide) is required to kickstart the radical chain reaction at a controlled temperature.
Reactivity at Key Functional Groups
The utility of this molecule stems from its two distinct reactive sites, which can often be addressed orthogonally.
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The Chloromethyl Group: This is a primary alkyl halide, making the carbon atom highly electrophilic and an excellent substrate for nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols, cyanides), enabling the construction of diverse molecular libraries.
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The Bromo Group: The bromine atom attached to the pyridine ring is a classic handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for assembling complex molecular architectures[6].
Applications in Research and Drug Development
Halogenated heterocyclic compounds are privileged scaffolds in medicinal chemistry. The presence of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[7][8]
Ethyl 5-bromo-2-(chloromethyl)nicotinate is a prime example of a building block designed for this purpose. It serves as a precursor for synthesizing compounds targeting a range of biological systems. For instance, nicotinic acid derivatives are integral to the structure of inhibitors for enzymes like Poly (ADP-ribose) polymerase (PARP) and various kinases, which are important targets in oncology.[6]
Caption: Application workflow in discovery chemistry.
Experimental Protocol: Nucleophilic Substitution
The following protocol details a representative Sₙ2 reaction using a generic primary amine nucleophile. This serves as a self-validating template for introducing a variety of functional groups at the chloromethyl position.
Objective: To synthesize Ethyl 5-bromo-2-((alkylamino)methyl)nicotinate.
Materials:
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Ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 eq)
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Primary Amine (e.g., benzylamine) (1.2 eq)
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Aprotic Polar Solvent (e.g., Acetonitrile or DMF)
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Inorganic Base (e.g., K₂CO₃ or DIPEA) (2.0 eq)
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Reaction vessel, magnetic stirrer, condenser, nitrogen/argon line
Step-by-Step Methodology:
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Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add Ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 eq) and the inorganic base (2.0 eq) to the reaction vessel containing the solvent.
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Rationale: An inert atmosphere prevents potential side reactions with oxygen or moisture. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.
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Reagent Addition: Dissolve the primary amine (1.2 eq) in a small amount of the reaction solvent and add it dropwise to the stirring suspension at room temperature.
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Rationale: A slight excess of the nucleophile ensures the complete consumption of the starting material. Dropwise addition helps control any potential exotherm.
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Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-12 hours.
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Rationale: Heating increases the reaction rate. The specific temperature and time depend on the reactivity of the chosen amine and should be optimized.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Rationale: This is a critical step to avoid over-running the reaction, which could lead to impurity formation, and to confirm the formation of the desired product.
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Work-up: Cool the mixture to room temperature. Filter off the inorganic solids. Dilute the filtrate with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Rationale: This standard aqueous work-up removes the solvent, excess base, and other water-soluble byproducts.
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Purification and Validation: Purify the crude product by flash column chromatography on silica gel. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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Rationale: Chromatography is essential for isolating the pure compound from unreacted starting materials or byproducts. Spectroscopic validation provides unequivocal proof of the product's identity and integrity.
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Safety and Handling
As a reactive halogenated compound, proper handling is imperative. The following safety information is derived from supplier safety data sheets.
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GHS Pictograms: Corrosion (GHS05), Exclamation Mark (GHS07).
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3][9].
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P264: Wash skin thoroughly after handling[9].
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P280: Wear protective gloves/protective clothing/eye protection/face protection[9].
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[3].
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9].
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Handling Recommendations: Always handle this compound in a well-ventilated fume hood.[10] Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid all personal contact, including inhalation.
Conclusion
Ethyl 5-bromo-2-(chloromethyl)nicotinate is a high-value synthetic intermediate whose utility lies in its dual reactive centers. The chloromethyl group provides a site for nucleophilic attack, while the bromo group is primed for cross-coupling reactions. This bifunctionality, combined with the presence of the biologically relevant pyridine scaffold, makes it an indispensable tool for medicinal chemists and researchers aiming to synthesize novel and complex molecular entities with potential therapeutic applications. Adherence to rigorous synthetic protocols and safety precautions is essential for its effective and safe utilization in the laboratory.
References
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BuyersGuideChem. Ethyl 5-bromo-2-methylnicotinate suppliers and producers. [Link]
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PMC (PubMed Central). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Cheméo. Chemical Properties of Ethyl nicotinate (CAS 614-18-6). [Link]
Sources
- 1. 1256786-91-0|Ethyl 5-bromo-2-(chloromethyl)nicotinate|BLD Pharm [bldpharm.com]
- 2. 129477-21-0|Ethyl 5-bromo-2-methylnicotinate|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Ethyl 5-bromo-2-methylnicotinate suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
